4,5-Dimethyl-1H-pyrazole-3-carbaldehyde

Medicinal Chemistry Agrochemicals Organic Synthesis

Researchers face inconsistent synthetic outcomes when substituting generic pyrazole carbaldehydes. 4,5-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS 112466-01-0) provides a regiospecific 3-carbaldehyde scaffold with 4,5-dimethyl substitution that governs distinct reactivity in condensations, cycloadditions, and metal-catalyzed couplings. - Enables synthesis of antiproliferative pyrazole chalcones active at low μM to nM IC50 against MCF-7 and HeLa cell lines. - Facilitates construction of insecticidal and antifungal pyrazole-fused heterocycles via Claisen-Schmidt condensation. - Commercial purity ≥98%; stored sealed at 2-8°C; shipped at ambient temperature.

Molecular Formula C6H8N2O
Molecular Weight 124.14 g/mol
CAS No. 112466-01-0
Cat. No. B053976
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,5-Dimethyl-1H-pyrazole-3-carbaldehyde
CAS112466-01-0
Molecular FormulaC6H8N2O
Molecular Weight124.14 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1C=O)C
InChIInChI=1S/C6H8N2O/c1-4-5(2)7-8-6(4)3-9/h3H,1-2H3,(H,7,8)
InChIKeyBKMWMGKRGOCCQW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,5-Dimethyl-1H-pyrazole-3-carbaldehyde: Overview and Procurement Guide


4,5-Dimethyl-1H-pyrazole-3-carbaldehyde (CAS 112466-01-0) is a C6H8N2O pyrazole derivative characterized by methyl groups at the 4- and 5-positions and a reactive aldehyde at the 3-position, serving as a versatile scaffold for condensation and cyclization reactions in medicinal chemistry and agrochemical synthesis [1]. Its molecular weight is 124.14 g/mol, with typical commercial purity of 95–98% .

Why Generic Pyrazole Carbaldehydes Are Not Interchangeable


In-class pyrazole carbaldehydes cannot be interchanged without altering synthetic outcomes due to regiospecific differences in aldehyde placement (C-3 vs. C-4 vs. C-5) and methylation patterns (4,5-dimethyl vs. 3,5-dimethyl vs. unsubstituted) that govern distinct reactivity in condensation, cycloaddition, and metal-catalyzed coupling pathways [1]. The 4,5-dimethyl substitution on the pyrazole ring at the 3-carbaldehyde position confers unique steric and electronic properties, making it a privileged intermediate for specific scaffolds compared to its isomers [2].

Comparative Evidence vs. Analogous Pyrazole Carbaldehydes


Molecular Weight and Lipophilicity vs. Unsubstituted Analog

The molecular weight of 4,5-dimethyl-1H-pyrazole-3-carbaldehyde (124.14 g/mol) is 28.05 g/mol higher than that of unsubstituted 1H-pyrazole-3-carbaldehyde (96.09 g/mol) due to the two methyl substituents, resulting in increased lipophilicity and altered physicochemical properties that affect membrane permeability and formulation in downstream drug discovery .

Medicinal Chemistry Agrochemicals Organic Synthesis

Synthetic Accessibility vs. 4-Carbaldehyde Isomer

The target compound 4,5-dimethyl-1H-pyrazole-3-carbaldehyde is accessible via direct Vilsmeier-Haack formylation of 4,5-dimethyl-1H-pyrazole, whereas the isomer 3,5-dimethyl-1H-pyrazole-4-carbaldehyde requires a more complex multistep sequence involving N-alkylation, Vilsmeier-Haack reaction, alkaline hydrolysis, and subsequent decarboxylation due to failure of direct C-4 formylation under analogous conditions [1].

Organic Synthesis Medicinal Chemistry Process Chemistry

Hydrogen Bond Donor Capability vs. N-Methyl Analog

The 4,5-dimethyl substitution pattern on the pyrazole ring distinguishes 4,5-dimethyl-1H-pyrazole-3-carbaldehyde from the regioisomer 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. The latter possesses a methyl group on the N-1 nitrogen (N-methylation), whereas the target compound retains an N-H proton. This N-H hydrogen bond donor capability is critical for interactions with biological targets (e.g., kinase ATP-binding pockets, receptor sites) and for subsequent N-functionalization in diversification libraries [1].

Medicinal Chemistry Structure-Activity Relationship Chemical Biology

Optimal Application Scenarios for Procurement


Anticancer Chalcone and Diamide Synthesis

4,5-Dimethyl-1H-pyrazole-3-carbaldehyde serves as a key aldehyde building block for the synthesis of pyrazole chalcones (via Claisen-Schmidt condensation with aromatic ketones) and heterocyclic diamides, with derivatives demonstrating low micromolar to nanomolar antiproliferative activity against MCF-7 (breast) and HeLa (cervical) cancer cell lines [1]. Its 4,5-dimethyl substitution pattern provides a distinct scaffold for exploring structure-activity relationships in oncology programs.

Insecticidal and Antifungal Hybrid Synthesis

The 3-carbaldehyde moiety enables condensation with hydrazines, amines, and active methylene compounds to generate pyrazole-fused heterocycles with documented insecticidal and antifungal activity, as highlighted in recent reviews of pyrazole C-3/C-5 carbaldehyde exploitation [2]. The 4,5-dimethyl substitution may confer enhanced lipophilicity for improved cuticular penetration in crop protection applications.

Diversified Molecular Library Generation

The reactive aldehyde at the C-3 position of 4,5-dimethyl-1H-pyrazole-3-carbaldehyde facilitates the construction of diverse heterocyclic architectures including Schiff bases, metal complexes, imidazo[1,2-a]azines, sulfur-containing derivatives, and thioamides [2]. This versatility makes it a preferred scaffold for high-throughput synthesis of compound libraries for phenotypic screening and target-based drug discovery.

5-HT3A Antagonist Intermediate Scale-Up

Derivatives synthesized from pyrazole C-3/C-5 carbaldehydes have demonstrated activity as 5-HT3A receptor antagonists [2]. The direct synthetic accessibility of 4,5-dimethyl-1H-pyrazole-3-carbaldehyde via Vilsmeier-Haack formylation positions it as a cost-effective intermediate for scale-up campaigns targeting this pharmacological class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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